Cas no 107947-17-1 (Methyl 3-bromo-4-chlorobenzoate)

Methyl 3-bromo-4-chlorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₆BrClO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromo and chloro substituents enhance reactivity, enabling selective functionalization at distinct positions on the benzene ring. The ester group further facilitates derivatization or hydrolysis to carboxylic acid derivatives. With high purity and stability under standard conditions, it is suitable for use in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and consistent performance make it a reliable building block for research and industrial applications.
Methyl 3-bromo-4-chlorobenzoate structure
107947-17-1 structure
Product Name:Methyl 3-bromo-4-chlorobenzoate
CAS No:107947-17-1
MF:C8H6BrClO2
MW:249.489040851593
MDL:MFCD09751943
CID:857636
PubChem ID:22352523
Update Time:2025-10-30

Methyl 3-bromo-4-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-4-chlorobenzoate
    • 3-BROMO-4-CHLORO-BENZOIC ACID METHYL ESTER
    • 3-Bromo-4-chlorobenzoic acid methyl ester
    • Benzoic acid, 3-broMo-4-chloro-, Methyl ester
    • Methyl3-Bromo-4-Chlorobenzoate
    • Methyl-3-bromo-4-chlorobenzoate
    • methyl 3-bromo-4-chloro-benzoate
    • CLRJXWANIVYEHH-UHFFFAOYSA-N
    • RP28863
    • AK107559
    • SY038668
    • Z7196
    • AS-36348
    • AKOS015834198
    • 107947-17-1
    • MFCD09751943
    • DB-356868
    • CS-0095864
    • J-511916
    • AC-30056
    • SCHEMBL728817
    • DTXSID70625168
    • MDL: MFCD09751943
    • Inchi: 1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
    • InChI Key: CLRJXWANIVYEHH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(C(=O)OC)=C1)Cl

Computed Properties

  • Exact Mass: 247.92400
  • Monoisotopic Mass: 247.924
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.604
  • Boiling Point: 280 ºC
  • Flash Point: 123 ºC
  • PSA: 26.30000
  • LogP: 2.88910

Methyl 3-bromo-4-chlorobenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 3-bromo-4-chlorobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM157394-5g
Methyl 3-bromo-4-chlorobenzoate
107947-17-1 95%
5g
$204 2021-06-17
Chemenu
CM157394-10g
Methyl 3-bromo-4-chlorobenzoate
107947-17-1 95%
10g
$337 2021-06-17
Chemenu
CM157394-25g
Methyl 3-bromo-4-chlorobenzoate
107947-17-1 95%
25g
$505 2021-06-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54495-1g
Methyl 3-bromo-4-chlorobenzoate
107947-17-1 98%
1g
¥87.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54495-250mg
Methyl 3-bromo-4-chlorobenzoate
107947-17-1 98%
250mg
¥55.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54495-5g
Methyl 3-bromo-4-chlorobenzoate
107947-17-1 98%
5g
¥334.0 2024-07-16
TRC
M295490-100mg
Methyl 3-bromo-4-chlorobenzoate
107947-17-1
100mg
$64.00 2023-05-18
TRC
M295490-250mg
Methyl 3-bromo-4-chlorobenzoate
107947-17-1
250mg
$75.00 2023-05-18
TRC
M295490-500mg
Methyl 3-bromo-4-chlorobenzoate
107947-17-1
500mg
$87.00 2023-05-18
TRC
M295490-1g
Methyl 3-bromo-4-chlorobenzoate
107947-17-1
1g
$98.00 2023-05-18

Methyl 3-bromo-4-chlorobenzoate Production Method

Methyl 3-bromo-4-chlorobenzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:107947-17-1)Methyl 3-bromo-4-chlorobenzoate
Order Number:A2106
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):193.0
Email:sales@amadischem.com

Methyl 3-bromo-4-chlorobenzoate Related Literature

Additional information on Methyl 3-bromo-4-chlorobenzoate

Methyl 3-bromo-4-chlorobenzoate (CAS No. 107947-17-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-bromo-4-chlorobenzoate, identified by its CAS number 107947-17-1, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features both bromine and chlorine substituents at the 3rd and 4th positions, respectively, making it a versatile intermediate for synthesizing various biologically active molecules. The presence of these halogen atoms enhances its reactivity, enabling diverse chemical transformations that are crucial for drug development.

The compound's structure is highly valuable in medicinal chemistry due to its ability to serve as a precursor for numerous pharmacophores. Researchers have leveraged the unique electronic properties of the bromo and chloro groups to modulate the binding affinity and selectivity of target proteins. This has led to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated benzoates due to their role in generating complex molecular architectures. Methyl 3-bromo-4-chlorobenzoate has been particularly explored for its potential in developing antiviral and anticancer drugs. The bromine atom, for instance, can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon bonds essential for drug molecules.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By incorporating the bromo and chloro groups into a benzoate scaffold, chemists can fine-tune the pharmacokinetic properties of kinase inhibitors, enhancing their therapeutic potential. Recent studies have demonstrated that derivatives of methyl 3-bromo-4-chlorobenzoate exhibit potent inhibitory activity against specific kinases, making them promising candidates for further clinical investigation.

The compound's utility extends beyond oncology. Researchers have also investigated its role in developing antimicrobial agents. The halogenated benzoate core can be modified to create molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary data suggest that certain analogs of methyl 3-bromo-4-chlorobenzoate exhibit significant antibacterial activity against multidrug-resistant strains, offering a potential solution to the growing problem of antibiotic resistance.

The synthesis of methyl 3-bromo-4-chlorobenzoate itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves the bromination and chlorination of benzoic acid or its derivatives followed by esterification. Advances in green chemistry have prompted researchers to explore more sustainable methods, such as catalytic halogenation processes that minimize waste and hazardous byproducts.

The analytical characterization of methyl 3-bromo-4-chlorobenzoate is another critical aspect. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques to confirm its identity and assess its purity. These methods provide detailed insights into the compound's molecular structure, which is essential for understanding its reactivity and biological activity.

In conclusion, methyl 3-bromo-4-chlorobenzoate (CAS No. 107947-17-1) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing drugs targeting various diseases, including cancer and infections. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly remain a cornerstone in medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:107947-17-1)Methyl 3-bromo-4-chlorobenzoate
A2106
Purity:99%
Quantity:25g
Price ($):193.0
Email